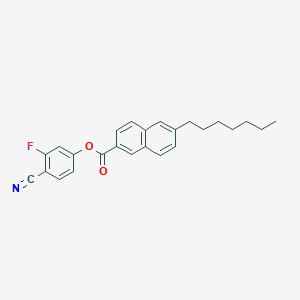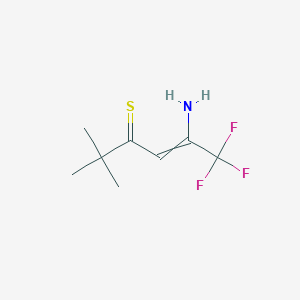![molecular formula C11H12N4O4 B14328691 N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 110231-00-0](/img/structure/B14328691.png)
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a nitro group attached to the pyrrolo[2,3-b]pyridine ring system, along with a hydroxyethyl group and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolo[2,3-b]pyridine precursor, followed by the introduction of the hydroxyethyl and acetamide groups. The reaction conditions often require the use of strong acids for nitration, such as nitric acid, and subsequent steps may involve the use of bases and solvents like dimethylformamide (DMF) to facilitate the addition of the hydroxyethyl and acetamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
科学的研究の応用
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The hydroxyethyl and acetamide groups may enhance the compound’s binding affinity to target proteins, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-Nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid: Contains a carboxylic acid group instead of the hydroxyethyl and acetamide groups, affecting its solubility and reactivity.
Uniqueness
N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is unique due to the combination of its nitro, hydroxyethyl, and acetamide groups, which confer distinct chemical and biological properties
特性
CAS番号 |
110231-00-0 |
|---|---|
分子式 |
C11H12N4O4 |
分子量 |
264.24 g/mol |
IUPAC名 |
N-(2-hydroxyethyl)-2-(3-nitropyrrolo[2,3-b]pyridin-1-yl)acetamide |
InChI |
InChI=1S/C11H12N4O4/c16-5-4-12-10(17)7-14-6-9(15(18)19)8-2-1-3-13-11(8)14/h1-3,6,16H,4-5,7H2,(H,12,17) |
InChIキー |
MELIRMWDOMQCHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N(C=C2[N+](=O)[O-])CC(=O)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


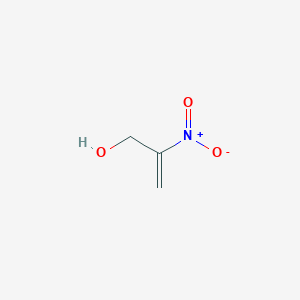
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
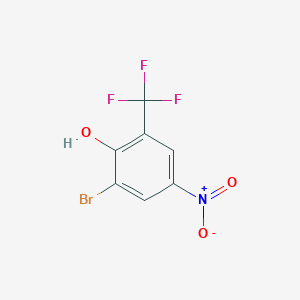
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
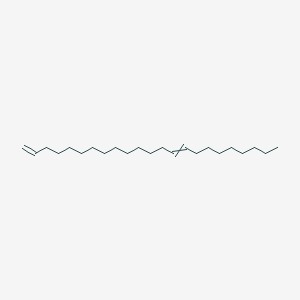
![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)

